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Compound of Interest

Compound Name: G0-C14 analog

Cat. No.: B15578625 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
G0-C14 is a cationic lipid-like molecule that has emerged as a critical component in the

development of nanoparticle-based delivery systems for a range of therapeutic agents,

including small interfering RNA (siRNA), messenger RNA (mRNA), and chemotherapy

prodrugs. Its unique chemical structure, featuring a generation 0 poly(amidoamine) (PAMAM)

dendrimer core and fourteen-carbon hydrophobic tails, allows for efficient encapsulation and

cellular delivery of anionic payloads. This technical guide provides a comprehensive overview

of G0-C14, from its synthesis and formulation into nanoparticles to its applications in preclinical

research, with a focus on detailed experimental methodologies and the elucidation of its

mechanisms of action.

G0-C14 Synthesis and Nanoparticle Formulation
The synthesis of G0-C14 and its subsequent formulation into therapeutic nanoparticles are

foundational to its application. The following sections provide detailed protocols for these

processes.

Synthesis of G0-C14
G0-C14 is synthesized via the ring-opening reaction of an epoxide with a dendrimer core.

Experimental Protocol:
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Reactants:

1,2-epoxytetradecane

Generation 0 ethylenediamine core-poly(amidoamine) (PAMAM) dendrimer

Procedure:

Combine 1,2-epoxytetradecane and the PAMAM dendrimer G0 in a molar ratio of

approximately 5:1. This sub-stoichiometric ratio is intended to increase the proportion of

G0-C14 molecules with one less than the maximum possible number of lipid tails.[1]

The reaction mixture is heated to 90°C and stirred vigorously for 48 hours.[1]

This synthesis is typically performed without a solvent and does not require

protection/deprotection steps.[2]

Purification:

The crude product can be purified by silica gel chromatography.

Formulation of siRNA-loaded PLGA-PEG/G0-C14
Nanoparticles
A common application of G0-C14 is in the formulation of polymer-lipid hybrid nanoparticles for

siRNA delivery. The double emulsion solvent evaporation method is frequently employed.

Experimental Protocol:

Materials:

PLGA-PEG copolymer

G0-C14

siRNA (e.g., Cy3-labeled for tracking)

Dichloromethane (DCM)
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Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)

HyPure™ molecular biology grade water

Procedure:

Dissolve PLGA-PEG and G0-C14 in DCM. If co-delivering a hydrophobic drug, it can be

added to this organic phase.

Reconstitute siRNA in RNase-free water.

Add the aqueous siRNA solution drop-wise to the organic polymer/lipid solution.

Emulsify this mixture using probe sonication to form the primary water-in-oil (w/o)

emulsion.

Add the primary emulsion to a larger volume of aqueous PVA solution.

Perform a second probe sonication to form the final water-in-oil-in-water (w/o/w) double

emulsion.

Stir the double emulsion for several hours to allow for the evaporation of the DCM, leading

to the formation of solid nanoparticles.

Purification:

The resulting nanoparticle suspension is purified, typically by ultracentrifugation, to

remove excess PVA and unencapsulated siRNA.

Characterization of G0-C14 Nanoparticles
Thorough characterization of the formulated nanoparticles is essential to ensure their quality

and performance.

Table 1: Physicochemical Characterization of G0-C14 Nanoparticles
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Parameter Technique Typical Values Reference

Size (Hydrodynamic

Diameter)

Dynamic Light

Scattering (DLS)
180 - 220 nm [3]

Polydispersity Index

(PDI)

Dynamic Light

Scattering (DLS)
≤ 0.23 [3]

Zeta Potential
Dynamic Light

Scattering (DLS)

Increases with G0-

C14/siRNA ratio (e.g.,

+15.7 to +25.0 mV)

[4]

Morphology
Transmission Electron

Microscopy (TEM)

Compact and

spherical
[3]

siRNA Encapsulation

Efficiency

Fluorescence

Measurement (with

labeled siRNA)

Up to 99% [3]

Drug Loading

Efficiency (for co-

delivery)

Varies by drug and

method

~10% for a Pt(IV)

prodrug
[3]

Detailed Methodologies for Characterization
Dynamic Light Scattering (DLS) Protocol:

Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS)

to a suitable concentration for the instrument. The suspending medium should be filtered

through a 0.1 µm or smaller pore size filter.

Instrument Settings: Set the instrument parameters, including the viscosity and refractive

index of the dispersant, and the measurement temperature (typically 25°C).

Measurement: Place the sample in a clean cuvette and perform the measurement. The

instrument software will calculate the hydrodynamic diameter, polydispersity index, and zeta

potential based on the Brownian motion of the nanoparticles.

Transmission Electron Microscopy (TEM) Protocol:
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Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper

grid.

Staining (Optional but common): After a few minutes of incubation, wick off the excess

suspension and apply a drop of a negative staining agent (e.g., uranyl acetate or

phosphotungstic acid).

Drying: Wick off the excess stain and allow the grid to air dry completely.

Imaging: Image the grid using a transmission electron microscope to visualize the

morphology and size of the nanoparticles.

Mechanism of Action and Signaling Pathways
G0-C14-based nanoparticles exert their therapeutic effects by delivering their payload to target

cells, which then modulates specific signaling pathways.

Cellular Uptake and Endosomal Escape
The cationic nature of G0-C14 facilitates the interaction of the nanoparticles with the negatively

charged cell membrane, promoting cellular uptake, likely via endocytosis. Once inside the

endosome, the "proton sponge" effect of the amine groups in the PAMAM dendrimer core of

G0-C14 is hypothesized to lead to endosomal rupture and the release of the therapeutic

payload into the cytoplasm.
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Cellular uptake and endosomal escape of G0-C14 nanoparticles.

Modulation of the PI3K/Akt Signaling Pathway
In the context of cancer therapy, G0-C14 nanoparticles have been used to deliver therapeutics

that target key survival pathways, such as the PI3K/Akt pathway. For instance, by delivering

siRNA against an upstream activator or by restoring a tumor suppressor like PTEN, these

nanoparticles can inhibit this pro-survival signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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